molecular formula C6H6N2O3 B13300684 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid

2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid

Cat. No.: B13300684
M. Wt: 154.12 g/mol
InChI Key: VMMOOJKNMJQLEU-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid typically involves the reaction of glyoxal and ammonia, followed by subsequent modifications to introduce the methyl and oxoacetic acid groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-purity products in various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways within biological systems. This compound may act by inhibiting enzymes, disrupting cellular processes, or modulating signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C6H6N2O3/c1-8-3-7-2-4(8)5(9)6(10)11/h2-3H,1H3,(H,10,11)

InChI Key

VMMOOJKNMJQLEU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C(=O)O

Origin of Product

United States

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